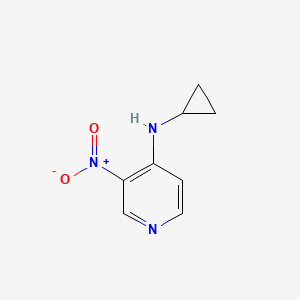

N-Cyclopropyl-3-nitropyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)8-5-9-4-3-7(8)10-6-1-2-6/h3-6H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWIUZUWZJVMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625116 | |

| Record name | N-Cyclopropyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380605-28-7 | |

| Record name | N-Cyclopropyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380605-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopropyl-3-nitropyridin-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced kinase inhibitors.[1] Its unique structural combination of a cyclopropylamine moiety and a nitropyridine core provides a versatile scaffold for the development of targeted therapeutics, particularly in oncology. This technical guide offers an in-depth overview of the chemical and physical properties, synthesis methodologies, and applications of this compound, presenting data in a structured format for researchers and drug development professionals.

Chemical and Physical Properties

This compound, with the CAS number 380605-28-7, is a nitroaromatic amine compound.[1] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N₃O₂ | [1][2] |

| Molecular Weight | 179.18 g/mol | [1][2] |

| CAS Number | 380605-28-7 | [1][2] |

| Appearance | Solid | |

| Purity | ≥95% | [3] |

| Density | 1.453 g/cm³ | [2] |

| Boiling Point | 345.645 °C at 760 mmHg | [2] |

| Flash Point | 162.841 °C | [2] |

| Refractive Index | 1.701 | [2] |

| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CC1NC2=C(C=NC=C2)--INVALID-LINK--[O-] | |

| Polar Surface Area (PSA) | 70.7 Ų | [2] |

| XLogP3 | 2.16030 | [2] |

Synthesis Methodology

The primary and most efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This process involves the reaction of a halo-substituted nitropyridine with cyclopropylamine. The most common precursor is 4-chloro-3-nitropyridine.

Synthesis of the Precursor: 4-Chloro-3-nitropyridine

The precursor, 4-chloro-3-nitropyridine, can be synthesized from 4-hydroxypyridine. The synthesis involves two main steps: nitration followed by chlorination.

Experimental Protocol:

-

Nitration of 4-Hydroxypyridine: 4-Hydroxypyridine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce the nitro group at the 3-position of the pyridine ring.

-

Chlorination of 3-Nitro-4-hydroxypyridine: The resulting 3-nitro-4-hydroxypyridine is then subjected to a chlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom, yielding 4-chloro-3-nitropyridine.

Synthesis of this compound via SNAr

Experimental Protocol:

-

Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, is added cyclopropylamine (1.1-1.5 eq).

-

Base: A non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to the reaction mixture to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. The structure of this compound allows for further chemical modifications, such as the reduction of the nitro group to an amine, which can then be functionalized to create a diverse library of compounds for screening against various kinase targets.

The cyclopropyl group is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity. The nitropyridine core provides a scaffold that can be readily modified to optimize the pharmacological properties of the final drug candidate.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Discovery

Caption: Role as a building block in kinase inhibitor discovery.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis via Nucleophilic Aromatic Substitution and its amenable structure for further derivatization make it a compound of high interest for the development of novel kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and application, aiming to facilitate further research and development in targeted therapeutics.

References

An In-depth Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the development of sophisticated kinase inhibitors for therapeutic applications, particularly in oncology.[1][2] Its unique structural features, including a cyclopropylamine moiety and a nitro group on a pyridine scaffold, offer versatile handles for chemical modification and the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its crucial role in the generation of next-generation pharmaceuticals.

Chemical Properties and Data

This compound is a nitroaromatic amine compound with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol .[1][2] The presence of both an electron-donating cyclopropylamino group and a strong electron-withdrawing nitro group on the pyridine ring governs its chemical reactivity, making it an ideal substrate for various chemical transformations.

| Property | Value | Reference |

| CAS Number | 380605-28-7 | [1][2] |

| Molecular Formula | C₈H₉N₃O₂ | [2][3][4] |

| Molecular Weight | 179.18 g/mol | [2][3][4] |

| Boiling Point | 345.645°C at 760 mmHg | [3] |

| Density | 1.453 g/cm³ | [3] |

| Flash Point | 162.841°C | [3] |

| Refractive Index | 1.701 | [3] |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This involves the reaction of a 3-nitropyridine derivative with a suitable leaving group at the 4-position, typically a halogen, with cyclopropylamine.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Reaction:

Materials:

-

4-Chloro-3-nitropyridine

-

Cyclopropylamine

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

Procedure:

-

In a well-ventilated fume hood, dissolve 4-chloro-3-nitropyridine in a suitable polar aprotic solvent.

-

Add a non-nucleophilic base to the solution to act as a scavenger for the hydrochloric acid generated during the reaction.[2]

-

Slowly add cyclopropylamine to the reaction mixture.

-

The reaction mixture is typically stirred at an elevated temperature to facilitate the substitution.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then isolated through standard work-up procedures, which may include extraction and washing.

-

Further purification can be achieved by recrystallization or column chromatography to yield high-purity this compound.

Role in Kinase Inhibitor Synthesis

This compound is not an active pharmaceutical ingredient itself but a critical precursor. Its synthetic utility lies in the subsequent reduction of the nitro group to an amine, yielding N4-cyclopropyl-pyridine-3,4-diamine. This diamine is a versatile intermediate for constructing the core structures of various kinase inhibitors.

Experimental Protocol: Reduction of the Nitro Group

Reaction:

Materials:

-

This compound

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride (SnCl₂), or iron (Fe) in acetic acid)

-

Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Palladium on carbon.

-

The vessel is then placed under a hydrogen atmosphere (typically 1 atm).

-

The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield N4-cyclopropyl-pyridine-3,4-diamine.

Application in the Synthesis of a Kinase Inhibitor Scaffold

The resulting N4-cyclopropyl-pyridine-3,4-diamine is a key component in the synthesis of various kinase inhibitors. The two amino groups provide sites for the construction of fused heterocyclic ring systems, a common feature in many kinase inhibitor scaffolds.

Illustrative Synthetic Workflow

Relevance to Signaling Pathways

As this compound is a synthetic intermediate, it does not directly interact with biological signaling pathways. However, the kinase inhibitors synthesized from this precursor are designed to modulate the activity of specific protein kinases, which are key regulators of cellular signaling. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

For instance, many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis. An example of a relevant signaling pathway that is often targeted by kinase inhibitors derived from similar building blocks is the PI3K/AKT/mTOR pathway.

Safety and Handling

This compound is harmful if swallowed and may cause skin and serious eye irritation.[2] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For storage, the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the development of novel kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and subsequent transformations is crucial for researchers and scientists working in the field of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in the quest for new and improved therapeutics.

References

N-Cyclopropyl-3-nitropyridin-4-amine CAS 380605-28-7 properties

CAS Number: 380605-28-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-nitropyridin-4-amine is a nitroaromatic amine compound with significant potential as a building block in medicinal chemistry and pharmaceutical research. Its structural features, particularly the presence of a pyridine core modified with a nitro and a cyclopropylamino group, make it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules. This document provides a comprehensive overview of the known properties, synthesis, and analytical considerations for this compound. While a detailed, experimentally validated protocol and specific characterization data are not widely available in public literature, this guide consolidates the existing information and provides a framework for its use in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 380605-28-7 | [1][2] |

| Molecular Formula | C₈H₉N₃O₂ | [1][3] |

| Molecular Weight | 179.18 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 345.645 °C at 760 mmHg | [3] |

| Flash Point | 162.841 °C | [3] |

| Density | 1.453 g/cm³ | [3] |

| Refractive Index | 1.701 | [3] |

| Polar Surface Area | 70.7 Ų | [3] |

| XLogP3 | 2.16030 | [3] |

Synthesis

The primary and most effective method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This method involves the reaction of a 4-halo-3-nitropyridine, typically 4-chloro-3-nitropyridine, with cyclopropylamine.[1]

The electron-withdrawing nature of the nitro group at the 3-position of the pyridine ring activates the 4-position for nucleophilic attack by cyclopropylamine.[1] The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the halide leaving group to yield the final product.[1]

Experimental Protocol (Representative)

Materials:

-

4-chloro-3-nitropyridine

-

Cyclopropylamine

-

A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1.0 eq) in the chosen polar aprotic solvent.

-

Add the non-nucleophilic base (1.1-1.5 eq) to the solution.

-

Slowly add cyclopropylamine (1.1-1.5 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture should be quenched with water and extracted with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization (Hypothetical)

Detailed experimental spectral data for this compound is not available in the public domain. However, based on its structure, the following spectroscopic characteristics can be anticipated.

Table 3: Hypothetical NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | δ 8.5-9.0 | s | 1H | Pyridine H-2 |

| ¹H | δ 8.0-8.5 | d | 1H | Pyridine H-6 |

| ¹H | δ 6.5-7.0 | d | 1H | Pyridine H-5 |

| ¹H | δ 2.5-3.0 | m | 1H | Cyclopropyl CH |

| ¹H | δ 0.5-1.5 | m | 4H | Cyclopropyl CH₂ |

| ¹³C | δ 150-160 | - | - | Pyridine C-4 |

| ¹³C | δ 145-155 | - | - | Pyridine C-2 |

| ¹³C | δ 130-140 | - | - | Pyridine C-6 |

| ¹³C | δ 120-130 | - | - | Pyridine C-3 |

| ¹³C | δ 105-115 | - | - | Pyridine C-5 |

| ¹³C | δ 25-35 | - | - | Cyclopropyl CH |

| ¹³C | δ 5-15 | - | - | Cyclopropyl CH₂ |

Note: "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet. Chemical shifts are approximate and will depend on the solvent used.

Table 4: Hypothetical Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| ESI-MS (+) | 180.0768 | [M+H]⁺ |

| HRMS | 179.0695 | Exact mass for C₈H₉N₃O₂ |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The primary application lies in the development of kinase inhibitors .[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyridine core of this compound can be further modified to enhance biological activity and selectivity towards specific kinases.[1]

Researchers also utilize this compound to study structure-activity relationships (SAR) of nitroaromatic amines.[1] By systematically modifying the structure and observing the effects on biological activity, researchers can gain insights into the molecular features required for a desired therapeutic effect.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye/face protection.[1]

For storage, the compound should be kept in a tightly sealed container in a dry environment, protected from light, and preferably under an inert atmosphere at room temperature.[1] This product is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is a valuable chemical intermediate with clear applications in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While a comprehensive, publicly available dataset of its experimental properties and a detailed synthesis protocol are currently lacking, the information presented in this guide provides a solid foundation for its use in a research setting. Further optimization of the synthesis and detailed characterization of the compound will be crucial for its broader application in drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Cyclopropyl(3-nitropyridin-4-yl)amine

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Cyclopropyl(3-nitropyridin-4-yl)amine, a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer research.[1] This document provides a thorough overview of the synthetic methodology, and a putative detailed analysis of its structural and spectroscopic properties based on established principles and data from analogous compounds, fulfilling the critical need for a centralized repository of this information.

Synthesis of Cyclopropyl(3-nitropyridin-4-yl)amine

The principal and most effective method for the synthesis of Cyclopropyl(3-nitropyridin-4-yl)amine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This well-established method involves the reaction of a 4-substituted-3-nitropyridine with cyclopropylamine. The strong electron-withdrawing effect of the nitro group at the 3-position activates the 4-position of the pyridine ring, making it susceptible to nucleophilic attack by cyclopropylamine.[1] The most common precursor for this synthesis is 4-chloro-3-nitropyridine.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Materials:

-

4-chloro-3-nitropyridine

-

Cyclopropylamine

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitropyridine in the chosen polar aprotic solvent.

-

Add the base to the solution.

-

Slowly add cyclopropylamine to the reaction mixture.

-

The reaction is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated.

-

Work-up may involve quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure Cyclopropyl(3-nitropyridin-4-yl)amine.

Logical Workflow for SNAr Synthesis:

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted NMR Data:

| ¹H NMR | ¹³C NMR |

| Assignment | Predicted Chemical Shift (ppm) |

| Pyridine H-2 | ~8.9 |

| Pyridine H-5 | ~6.8 |

| Pyridine H-6 | ~8.2 |

| NH | Broad signal |

| Cyclopropyl CH | Multiplet |

| Cyclopropyl CH₂ | Multiplet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| Technique | Predicted m/z Value | Interpretation |

| High-Resolution MS (HRMS) | 179.0695 | [M+H]⁺, corresponding to C₈H₁₀N₃O₂⁺ |

| MS/MS Fragmentation | 162 | Loss of NH |

| 133 | Loss of NO₂ | |

| 105 | Further fragmentation |

Crystallographic Data

While no public crystal structure is available for Cyclopropyl(3-nitropyridin-4-yl)amine, X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Based on structurally similar nitropyridine derivatives, a monoclinic or orthorhombic crystal system would be expected.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.9 |

| β (°) | ~95 |

| Volume (ų) | ~860 |

| Z | 4 |

Role in Kinase Inhibition Signaling Pathways

Cyclopropyl(3-nitropyridin-4-yl)amine serves as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Many kinase inhibitors target pathways such as the PI3K/AKT/mTOR and the VEGF signaling pathways, which are frequently overactive in cancer cells, leading to uncontrolled cell growth and angiogenesis (the formation of new blood vessels that supply tumors).

Kinase Inhibitor Signaling Pathway:

Conclusion

This technical guide provides a comprehensive framework for the structure elucidation of Cyclopropyl(3-nitropyridin-4-yl)amine. While a complete experimental dataset is not publicly available, the provided synthetic protocols and predicted analytical data offer a robust starting point for researchers in the field. The critical role of this compound as a precursor to potent kinase inhibitors underscores the importance of a thorough understanding of its chemical and structural properties. Further experimental work is encouraged to validate and expand upon the data presented herein.

References

A Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: A Key Intermediate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Cyclopropyl-3-nitropyridin-4-amine is a nitroaromatic amine compound that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1] While this compound does not have a well-defined mechanism of action on its own, its significance lies in its role as a versatile precursor for the synthesis of a variety of biologically active molecules, most notably kinase inhibitors for potential cancer treatment.[1] This guide elucidates the chemical properties of this compound, its primary synthetic applications, and the mechanisms of action of the resulting therapeutic candidates.

Physicochemical Properties

This compound is a high-purity compound with the following key properties:

| Property | Value |

| CAS Number | 380605-28-7 |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| Appearance | Not specified, typically a solid |

| Purity | ≥95% |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating cyclopropylamino group and the electron-withdrawing nitro group on the pyridine ring.[1] This electronic arrangement makes it a valuable intermediate for various chemical transformations.

2.1. Synthesis of this compound

The most common and effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This process typically involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine. The electron-deficient pyridine ring, activated by the nitro group, readily undergoes nucleophilic attack by the amine.

Caption: Synthesis of this compound via SNAr.

2.2. Key Reactions for Derivatization

This compound serves as a scaffold for building more complex molecules through several key reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with a hydrogen source). This transformation is pivotal as it introduces a new nucleophilic site, enabling further derivatization, such as in the synthesis of DNA-dependent protein kinase inhibitors.[2]

-

Nucleophilic Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo reactions like alkylation and acylation to introduce diverse substituents.[1]

-

Cross-Coupling Reactions: While SNAr is common, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for its synthesis and for further functionalization.[1]

Caption: Derivatization pathways of this compound.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Small molecule inhibitors that target specific kinases are a major focus of modern drug discovery. Nitropyridine derivatives are precursors to a range of kinase inhibitors, including those targeting Janus kinase 2 (JAK2) and DNA-dependent protein kinase.[2]

3.1. General Mechanism of Action of Derived Kinase Inhibitors

While this compound itself is not a kinase inhibitor, the final products derived from it often act as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathway.

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental Protocols: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound based on the SNAr reaction.

Materials:

-

4-chloro-3-nitropyridine

-

Cyclopropylamine

-

A polar aprotic solvent (e.g., DMF, DMSO)

-

A non-nucleophilic base (e.g., triethylamine, DIPEA) (optional)

Procedure:

-

Dissolve 4-chloro-3-nitropyridine in the chosen polar aprotic solvent in a reaction vessel.

-

Add cyclopropylamine to the solution. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl byproduct.

-

If a separate base is used, it should be added to the reaction mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up. This may involve quenching with water, extraction with an organic solvent, and purification by column chromatography to yield the desired this compound product.

Note: Specific reaction conditions such as temperature, reaction time, and stoichiometry should be optimized for best results.[1]

Conclusion

This compound is a synthetically valuable intermediate in drug discovery and development. Its utility lies not in its own biological activity, but in its role as a versatile building block for the creation of potent and selective bioactive molecules, particularly kinase inhibitors. An understanding of its chemical properties and reactivity is essential for medicinal chemists aiming to synthesize novel therapeutics for a range of diseases, including cancer. The continued exploration of derivatives from this and similar scaffolds holds promise for the development of next-generation targeted therapies.

References

N-Cyclopropyl-3-nitropyridin-4-amine: A Technical Guide to its Biological Significance and Application in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Cyclopropyl-3-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry. While direct biological activity data for this compound is not extensively documented, its structural motifs are integral to a variety of potent, biologically active molecules. This technical guide provides an in-depth overview of the biological significance of the this compound scaffold, focusing on its role as a precursor in the synthesis of kinase inhibitors and other therapeutic agents. We present quantitative data on the biological activities of representative compounds derived from this and related nitropyridine structures, detail relevant experimental protocols for their evaluation, and provide visualizations of associated signaling pathways and drug discovery workflows.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS 380605-28-7) is a nitroaromatic amine compound that serves as a valuable intermediate in pharmaceutical research and development.[1] Its primary application lies in the synthesis of kinase inhibitors, a major class of drugs targeted for cancer therapy.[1] The pyridine core, modified with a cyclopropylamino group and a nitro group, provides a unique electronic and structural framework that medicinal chemists leverage to enhance the biological activity and selectivity of synthesized compounds.[1] This guide will explore the biological potential of this scaffold by examining the activities of the molecules it is used to create.

Role as a Synthetic Intermediate

The chemical structure of this compound, featuring amino and nitro groups on a pyridine ring, makes it an ideal precursor for constructing fused bicyclic heterocycles. A common synthetic route involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine.[1] This intermediate is particularly useful for synthesizing pyrido[2,3-d]pyrimidines and related scaffolds, which are known to be privileged structures in drug discovery, demonstrating a wide range of biological activities including anticancer and kinase inhibitory effects.[2][3]

Biological Activities of Derived and Related Compounds

The true biological significance of the this compound scaffold is demonstrated through the potent activity of the compounds synthesized from it. The nitropyridine core is a recurring motif in a variety of enzyme inhibitors.

Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The nitropyridine scaffold has been successfully employed in the development of potent and selective kinase inhibitors.

Table 1: Representative Kinase Inhibitors Featuring a Nitropyridine or Related Scaffold

| Compound Class/Example | Target Kinase | IC50 Value | Reference |

| Pyridine Derivatives | JAK2 | 8.5–12.2 µM | [4] |

| 2,4-dichlorophenyl-substituted nitropyridine derivative | GSK3 | 8 nM | [5] |

| Pyrido[2,3-d]pyrimidine derivative (Compound 52) | - | 0.3 µM (HepG-2) | [3] |

| Pyrido[2,3-d]pyrimidine derivative (PD166326) | Bcr-abl | 0.3 nM (K562 cells) | [3] |

| Pyrazolo[3,4-b]pyridine derivative (Frag-2) | Pim-1 | 0.2 µM | [6] |

| Pyrazolo[3,4-b]pyridine derivative (Frag-2) | Pim-2 | 0.8 µM | [6] |

| Pyrazolo[3,4-b]pyridine derivative (Frag-2) | Pim-3 | 0.3 µM | [6] |

| COB-187 | GSK-3α | 22 nM | [7][8] |

| COB-187 | GSK-3β | 11 nM | [7][8] |

| LY2090314 | GSK-3α | 1.5 nM | [8] |

| LY2090314 | GSK-3β | 0.9 nM | [8] |

Anticancer Activity

Many compounds derived from nitropyridine precursors exhibit significant cytotoxic activity against a range of human cancer cell lines. The pyrido[2,3-d]pyrimidine scaffold is particularly prominent in this class of compounds.[3][9][10]

Table 2: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 / GI50 Value | Reference |

| Compound 52 | HepG-2 (Liver) | 0.3 µM | [3] |

| Compound 55 | HepG-2 (Liver) | 0.3 µM | [3] |

| Compound 59 | HepG-2 (Liver) | 0.6 µM | [3] |

| Compound 60 | PC-3 (Prostate) | 5.47 µM | [3] |

| Compound 52 | PC-3 (Prostate) | 6.6 µM | [3] |

| Compound 53 | HCT-116 (Colon) | 5.9 µM | [3] |

| Compound 52 | HCT-116 (Colon) | 7.0 µM | [3] |

| Pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |

Urease Inhibition

Nitropyridine derivatives have also been investigated as inhibitors of urease, an enzyme implicated in pathologies such as gastritis and peptic ulcers, as well as in agriculture.

Table 3: Urease Inhibition by Representative Nitropyridine-Containing Compounds

| Compound Class/Example | IC50 Value | Standard Inhibitor & IC50 | Reference |

| 3-Nitropyridylpiperazine derivatives | ~2.0–2.3 µM | Thiourea (23.2 µM) | [4] |

| 5-nitropyridin-2-yl derivative | 29.21 ± 0.98 µM | - | [4] |

| Arylidenehydrazineyl-1,3-dimethylbarbituric derivative (7h) | 0.61 ± 0.06 µM | Thiourea (23 ± 1.7 µM) | [11] |

| N-(n-butyl)phosphorictriamide (NBPTO) | 2.1 nM | Hydroxyurea (100 µM) | [12] |

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of compounds derived from this compound.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compound (inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or a vehicle control (DMSO) to each well.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescent signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[14]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound or a vehicle control. Incubate for a specified period (e.g., 48-72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 or GI50 value.[14]

-

Visualizations

Signaling Pathway

Many inhibitors derived from nitropyridine scaffolds target kinase signaling pathways, such as the JAK-STAT pathway, which is crucial in cytokine signaling and is often dysregulated in cancer and inflammatory diseases.

Caption: Generalized JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Workflow

The development of novel kinase inhibitors from a starting scaffold like this compound follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

While this compound may not possess significant intrinsic biological activity, it stands as a crucial and versatile precursor in the field of medicinal chemistry. The structural framework it provides has enabled the synthesis of a multitude of potent and selective inhibitors targeting key enzymes like kinases and urease, with significant therapeutic potential, particularly in oncology. The data and protocols presented in this guide underscore the importance of such building blocks in the drug discovery pipeline and provide a foundational resource for researchers working to develop the next generation of targeted therapeutics.

References

- 1. This compound|CAS 380605-28-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Arylmethylene hydrazine derivatives containing 1,3-dimethylbarbituric moiety as novel urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. benchchem.com [benchchem.com]

- 16. kosheeka.com [kosheeka.com]

An In-depth Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal nitroaromatic amine compound widely utilized as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a pyridine core functionalized with a cyclopropylamino group and a nitro group, offers unique electronic properties that are instrumental in the synthesis of complex heterocyclic systems. The primary application of this compound lies in the development of kinase inhibitors for oncology, where modifications to its core structure are used to enhance biological activity and selectivity.[1] This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, chemical reactivity, and its significant role in the generation of biologically active molecules.

Introduction

In the landscape of modern drug discovery, the pyridine ring is recognized as a "privileged structure" due to its prevalence in a significant number of FDA-approved drugs.[2] Within this class, functionalized nitropyridines serve as crucial precursors for a diverse range of bioactive molecules.[2] this compound (Figure 1) has emerged as a particularly valuable intermediate.[1] The presence of the electron-withdrawing nitro group and the electron-donating cyclopropylamino group creates a unique electronic environment that facilitates a variety of chemical transformations.[1] This compound is extensively used in structure-activity relationship (SAR) studies and is a key starting material for constructing more complex scaffolds, such as pyrido[4,3-d]pyrimidines, which are central to many kinase inhibitors.[1]

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | References |

| CAS Number | 380605-28-7 | [1][3][4][5] |

| Molecular Formula | C₈H₉N₃O₂ | [1][3][4][5] |

| Molecular Weight | 179.18 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Density | 1.453 g/cm³ | [3][4] |

| Boiling Point | 345.645 °C at 760 mmHg | [3][4] |

| Flash Point | 162.841 °C | [3][4] |

| Refractive Index | 1.701 | [4] |

| XLogP3 | 2.16 | [4] |

| PSA (Polar Surface Area) | 70.7 Ų | [4] |

| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1][4] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr), with transition-metal-catalyzed cross-coupling reactions serving as a viable alternative.[1]

Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr): This is the most common and effective method for synthesizing the title compound.[1] The reaction involves the displacement of a halide leaving group (typically chlorine) from a 4-halo-3-nitropyridine precursor by cyclopropylamine.[1] The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing nitro group, facilitates the nucleophilic attack at the C4 position.[1] The reaction proceeds through a stabilized Meisenheimer complex before the leaving group is expelled to restore aromaticity.[1]

Buchwald-Hartwig Amination: This transition-metal-catalyzed cross-coupling reaction represents an alternative approach.[1] It can theoretically be used to couple cyclopropylamine with a 4-halo-3-nitropyridine using a palladium or copper catalyst with a suitable phosphine ligand to form the C-N bond.[1]

References

An In-depth Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a nitro group and a cyclopropylamine moiety on a pyridine scaffold, make it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 380605-28-7 | [1] |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| Appearance | Pale yellow to brown crystalline powder | [2] |

| Melting Point | 35-50 °C | [2] |

| Boiling Point | 345.645 °C at 760 mmHg | [3] |

| Density | 1.453 g/cm³ | [3] |

| Flash Point | 162.841 °C | [3] |

| pKa | 0.56 ± 0.10 (Predicted) | [2] |

| XLogP3 | 2.16030 | [3] |

| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The most prevalent and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of a 3-nitropyridine derivative by cyclopropylamine. The strong electron-withdrawing effect of the nitro group at the 3-position is crucial for activating the C4 position towards nucleophilic attack.[1][4]

General Synthetic Scheme

The general reaction scheme is as follows:

Caption: General Synthetic Scheme for this compound.

Detailed Experimental Protocol

While various patents describe the synthesis, a representative experimental protocol is detailed below, based on typical conditions for SNAr reactions of this type.

Objective: To synthesize this compound from 4-chloro-3-nitropyridine and cyclopropylamine.

Materials:

-

4-Chloro-3-nitropyridine (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-chloro-3-nitropyridine in dimethylformamide (DMF), add cyclopropylamine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data:

-

Expected Yield: 70-90%

-

Purity (by HPLC): >95%

Synthesis of Precursors

The primary precursor, 4-chloro-3-nitropyridine, can be synthesized from 4-hydroxypyridine. This involves nitration followed by chlorination.[1]

Role in Kinase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of a variety of kinase inhibitors. The nitro group can be readily reduced to an amino group, which can then be further functionalized to build complex molecules that target the ATP-binding site of kinases.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

Caption: Synthetic workflow from this compound to a kinase inhibitor.

Examples of Kinase Inhibitors Derived from this compound

-

Janus Kinase (JAK) Inhibitors: This compound has been utilized in the synthesis of potent inhibitors of JAK2, a non-receptor tyrosine kinase.[5]

-

Discoidin Domain Receptor (DDR) Inhibitors: It is also a key building block for inhibitors of DDR1 and DDR2, which are receptor tyrosine kinases implicated in fibrosis and cancer.[6]

Signaling Pathways

This compound itself is not known to be directly involved in signaling pathways. However, the kinase inhibitors synthesized from it are designed to modulate specific signaling cascades that are often dysregulated in diseases like cancer.

Generalized Kinase Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified, generalized kinase signaling pathway and highlights the point at which a kinase inhibitor, derived from this compound, would exert its effect.

Caption: Generalized Kinase Signaling Pathway and Inhibition.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced kinase inhibitors. Its straightforward and efficient synthesis via Nucleophilic Aromatic Substitution, coupled with the versatility of its functional groups for further chemical transformations, ensures its continued importance in the field of drug discovery. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable insights and practical protocols for researchers engaged in the development of novel therapeutics.

References

- 1. This compound|CAS 380605-28-7 [benchchem.com]

- 2. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Targets for N-Cyclopropyl-3-nitropyridin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. Its strategic functionalization, featuring a cyclopropylamino group and a nitro group on a pyridine scaffold, allows for diverse chemical modifications crucial for exploring structure-activity relationships (SAR). This technical guide delineates potential research targets for this compound, focusing on its application in the development of inhibitors for Janus Kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK-3), and Discoidin Domain Receptor 2 (DDR2). Detailed synthetic strategies, experimental protocols for target evaluation, and quantitative bioactivity data are provided to facilitate further research and drug discovery efforts in oncology and inflammatory diseases.

Core Compound Profile

This compound is a nitroaromatic amine with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol .[1] The presence of the electron-withdrawing nitro group and the electron-donating cyclopropylamino group influences the reactivity of the pyridine ring, making it a valuable precursor for the synthesis of complex heterocyclic systems.[1]

| Property | Value | Reference |

| CAS Number | 380605-28-7 | [1] |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| Density | 1.453 g/cm³ | |

| Boiling Point | 345.645 °C at 760 mmHg | |

| Flash Point | 162.841 °C |

Potential Research Targets and Rationale

The primary utility of this compound lies in its role as a scaffold for kinase inhibitors.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. The this compound core can be elaborated to generate compounds that target the ATP-binding site of various kinases.

Janus Kinase 2 (JAK2)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways for a multitude of cytokines and growth factors involved in hematopoiesis and immune response.[2] The discovery of the JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) has made JAK2 a prime therapeutic target.[3] Several potent JAK2 inhibitors have been synthesized using nitropyridine intermediates, suggesting that this compound can serve as a valuable starting material for novel JAK2 inhibitors.[1][4]

Signaling Pathway:

Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function.[5] Its dysregulation has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and some cancers.[5][6] The development of selective GSK-3 inhibitors is an active area of research, and various heterocyclic scaffolds, including those derived from pyridines, have shown promise.[7][8]

Signaling Pathway (Wnt/β-catenin):

Discoidin Domain Receptor 2 (DDR2)

DDR2 is a receptor tyrosine kinase that is activated by fibrillar collagens and is primarily expressed in mesenchymal cells.[9] It plays a role in cell proliferation, migration, and extracellular matrix remodeling.[4] Overexpression and mutations of DDR2 have been implicated in various cancers and fibrotic diseases, making it an attractive therapeutic target.[9] The development of selective DDR2 inhibitors is an ongoing effort, and compounds with a quinazoline scaffold, which can be synthesized from precursors like this compound, have shown promise.

Synthetic Pathways and Methodologies

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A key initial transformation is the reduction of the nitro group to an amine, creating a diaminopyridine intermediate. This versatile intermediate can then undergo various coupling reactions to build the final inhibitor scaffold.

General Synthetic Workflow:

Synthesis of this compound

A documented method for the synthesis of the title compound involves the reaction of 4-methoxy-3-nitropyridine with cyclopropylamine.

Protocol 1: Synthesis of this compound

-

Reactants: 4-Methoxy-3-nitropyridine, cyclopropylamine, and N,N-diisopropylethylamine (DIEA).

-

Solvent: Dry ethanol.

-

Procedure:

-

Combine 4-methoxy-3-nitropyridine (1.0 eq), cyclopropylamine (2.5 eq), and DIEA (2.0 eq) in dry ethanol.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to 0°C.

-

Collect the resulting solid by filtration.

-

Wash the filter cake with cold ethanol.

-

Dry the solid to afford this compound.

-

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Methoxy-3-nitropyridine | Cyclopropylamine, DIEA, Ethanol (reflux) | This compound | 72% |

Experimental Protocols for Target Evaluation

To assess the potential of derivatives of this compound as kinase inhibitors, a series of in vitro and cellular assays are required.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol 2: ADP-Glo™ Kinase Assay

-

Materials:

-

Kinase of interest (e.g., JAK2, GSK-3β, DDR2)

-

Substrate peptide/protein specific for the kinase

-

ATP

-

Test compounds (derived from this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

-

Procedure:

-

Perform the kinase reaction in a 5 µL volume in a 384-well plate, containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate for 1 hour at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

-

Assay Workflow:

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Materials:

-

Cell line expressing the target kinase

-

Test compounds

-

Lysis buffer (e.g., Tris buffer with 1% NP-40 and protease inhibitors)

-

Antibodies specific to the target protein and loading control

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.

-

Analyze the amount of soluble target protein in the supernatant by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

CETSA Workflow:

References

- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 31872-62-5 | 4-Methoxy-3-nitropyridine | Ethers | Ambeed.com [ambeed.com]

- 9. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group: A Linchpin in the Synthesis of Advanced Kinase Inhibitors

An In-depth Technical Guide on the Role of the Nitro Group in N-Cyclopropyl-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as a building block in the synthesis of potent kinase inhibitors. The strategic placement of a nitro group on the pyridine ring is the cornerstone of this molecule's utility, profoundly influencing its reactivity, synthetic accessibility, and ultimately its application in the development of targeted therapeutics. This technical guide delves into the multifaceted role of the nitro group, providing a comprehensive overview of its impact on the chemical and biological significance of this compound.

The Electron-Withdrawing Powerhouse: How the Nitro Group Governs Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group, a characteristic that dictates the chemical behavior of the pyridine ring in this compound.[1] This electron-withdrawing nature, acting through both inductive and resonance effects, renders the pyridine ring electron-deficient. This electronic modification is crucial for the molecule's primary synthetic application: nucleophilic aromatic substitution (SNAr).

The electron deficiency induced by the nitro group at the 3-position significantly activates the C4 position of the pyridine ring towards nucleophilic attack.[1] This activation is a key factor in the efficient synthesis of this compound, typically achieved by the reaction of 4-chloro-3-nitropyridine with cyclopropylamine. The electron-poor nature of the ring facilitates the displacement of the chloro leaving group by the nucleophilic amine.

Beyond enabling its own synthesis, the nitro group's influence extends to subsequent chemical transformations. The nitro group itself can be readily reduced to an amino group, a versatile functional handle that opens up a plethora of possibilities for further molecular elaboration. This reduction is a common strategy in the synthesis of more complex kinase inhibitors, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

A Gateway to Kinase Inhibition: The Role in Drug Discovery

This compound has emerged as a valuable precursor for the synthesis of a class of targeted cancer therapeutics known as kinase inhibitors.[1] Kinases are a family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2] By inhibiting specific kinases, it is possible to block the signaling cascades that drive tumor growth and proliferation.

One prominent example of a kinase inhibitor synthesized from this compound is the clinical candidate PF-03814735 , a potent inhibitor of Aurora kinases A and B.[3][4] Aurora kinases are key regulators of mitosis, and their inhibition leads to defects in cell division and ultimately, cancer cell death.

The synthesis of such complex molecules is a multi-step process where the foundational structure provided by this compound is critical. The cyclopropylamine moiety often plays a role in binding to the kinase active site, while the aminopyridine core serves as a scaffold for building the rest of the inhibitor. The initial presence of the nitro group is instrumental in constructing this core scaffold.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of a prominent kinase inhibitor derived from this compound.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| PF-03814735 | Aurora A | 0.8 | [3] |

| PF-03814735 | Aurora B | 5 | [3] |

Experimental Protocols

Synthesis of this compound from 4-Chloro-3-nitropyridine

Materials:

-

4-Chloro-3-nitropyridine

-

Cyclopropylamine

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitropyridine in the chosen polar aprotic solvent.

-

Add the base to the solution.

-

Slowly add cyclopropylamine to the reaction mixture at room temperature.

-

The reaction mixture is then heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Note: The optimal reaction conditions (temperature, reaction time, choice of base and solvent) should be determined empirically for the best yield and purity.

Visualizing the Mechanism of Action

The ultimate role of this compound is to serve as a building block for drugs that target specific cellular signaling pathways. In the case of PF-03814735, the target is the Aurora kinase signaling pathway, which is crucial for the regulation of mitosis.

Caption: The Aurora Kinase Signaling Pathway and its inhibition by PF-03814735.

This diagram illustrates the central role of Aurora kinases A and B in controlling key mitotic events. Upstream signals, such as growth factors, activate these kinases, which in turn phosphorylate a variety of downstream substrates to ensure proper cell division. PF-03814735, synthesized from this compound, acts as a potent inhibitor of both Aurora A and B, thereby disrupting these critical processes and leading to cell cycle arrest and apoptosis in cancer cells.

Caption: General synthetic workflow from this compound to a kinase inhibitor.

This workflow highlights the key transformations involving this compound. The initial SNAr reaction forms the core structure. A subsequent reduction of the nitro group provides a versatile amino functionality for further chemical modifications, ultimately leading to the synthesis of complex and potent kinase inhibitors.

Conclusion

The nitro group in this compound is far more than a simple substituent; it is a strategic functional group that is indispensable to the molecule's role in modern drug discovery. Its powerful electron-withdrawing properties facilitate the efficient synthesis of the aminopyridine core, while its capacity for chemical transformation provides a gateway to a diverse range of complex molecular architectures. The successful development of clinical candidates like PF-03814735 underscores the critical importance of this seemingly simple functional group in the ongoing quest for more effective and targeted cancer therapies. For researchers and scientists in the field, a thorough understanding of the role of the nitro group in this and similar intermediates is paramount for the rational design and synthesis of the next generation of kinase inhibitors.

References

- 1. This compound|CAS 380605-28-7 [benchchem.com]

- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Cyclopropyl-3-nitropyridin-4-amine in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

N-Cyclopropyl-3-nitropyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors.[1] Its structural features, including the electron-withdrawing nitro group and the electron-donating cyclopropylamino group, provide a unique chemical handle for generating diverse libraries of compounds for screening.[1] Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a major focus of drug discovery efforts. The pyridinamine core is a common scaffold found in many clinically approved and investigational kinase inhibitors. These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent use in the development and screening of novel kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 4-halo-3-nitropyridine with cyclopropylamine. The halogen at the 4-position acts as a leaving group, which is displaced by the nucleophilic amine.

Experimental Protocol: Synthesis via SNAr

Materials:

-

4-Chloro-3-nitropyridine

-

Cyclopropylamine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

In a round bottom flask, dissolve 4-chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenge the HCl byproduct.

-

Slowly add cyclopropylamine (1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete within a few hours at room temperature or may require gentle heating.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

References

Application Note: Utilizing N-Cyclopropyl-3-nitropyridin-4-amine in the Synthesis and Evaluation of Kinase Inhibitors for Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal chemical intermediate in the field of medicinal chemistry, primarily recognized for its role as a key building block in the synthesis of advanced kinase inhibitors. Its chemical structure, featuring a nitropyridine core with a cyclopropylamino substituent, makes it a valuable precursor for creating complex heterocyclic compounds with significant biological activity. While this compound itself is not typically evaluated for direct biological effects in cellular assays, its application is critical in the development of potent and selective therapeutic agents, such as the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Rociletinib (CO-1686).

This document provides a comprehensive overview of the application of this compound in the synthesis of a kinase inhibitor and details the subsequent cellular assays used to characterize the final, biologically active compound. The protocols and data presented are centered around the evaluation of EGFR inhibitors, a prominent application stemming from this intermediate.

Synthesis of a Kinase Inhibitor from this compound

This compound serves as a foundational scaffold for the construction of the pyrimidine core found in many kinase inhibitors. The following diagram illustrates a generalized synthetic workflow for the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor, a class that includes Rociletinib.